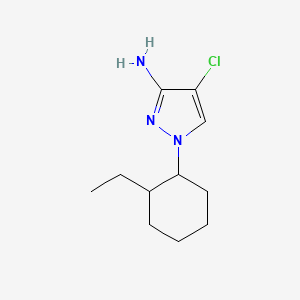
4-((4-Oxochroman-3-ylidene)methyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Oxochroman-3-ylidene)methyl)benzoic acid is an organic compound with the molecular formula C₁₇H₁₂O₄. It belongs to the class of benzoic acids, which are characterized by a benzene ring bearing at least one carboxyl group. This compound is notable for its unique structure, which includes a chromanone moiety linked to a benzoic acid derivative.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Oxochroman-3-ylidene)methyl)benzoic acid typically involves the condensation of chromanone derivatives with benzaldehyde derivatives under acidic or basic conditions. The reaction can be catalyzed by various reagents, including Lewis acids or bases, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反应分析
Types of Reactions
4-((4-Oxochroman-3-ylidene)methyl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
4-((4-Oxochroman-3-ylidene)methyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 4-((4-Oxochroman-3-ylidene)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
4-Hydroxybenzoic acid: Another benzoic acid derivative with a hydroxyl group.
4-Methoxybenzoic acid: Contains a methoxy group instead of the chromanone moiety.
4-Nitrobenzoic acid: Features a nitro group on the benzene ring.
Uniqueness
4-((4-Oxochroman-3-ylidene)methyl)benzoic acid is unique due to its chromanone moiety, which imparts distinct chemical and biological properties compared to other benzoic acid derivatives
属性
分子式 |
C17H12O4 |
|---|---|
分子量 |
280.27 g/mol |
IUPAC 名称 |
4-[(E)-(4-oxochromen-3-ylidene)methyl]benzoic acid |
InChI |
InChI=1S/C17H12O4/c18-16-13(10-21-15-4-2-1-3-14(15)16)9-11-5-7-12(8-6-11)17(19)20/h1-9H,10H2,(H,19,20)/b13-9+ |
InChI 键 |
CGMWNDIVXUSEJG-UKTHLTGXSA-N |
手性 SMILES |
C1/C(=C\C2=CC=C(C=C2)C(=O)O)/C(=O)C3=CC=CC=C3O1 |
规范 SMILES |
C1C(=CC2=CC=C(C=C2)C(=O)O)C(=O)C3=CC=CC=C3O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


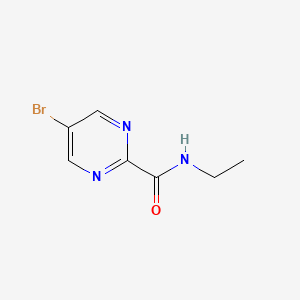
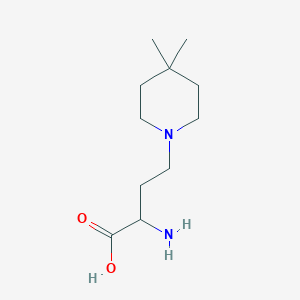

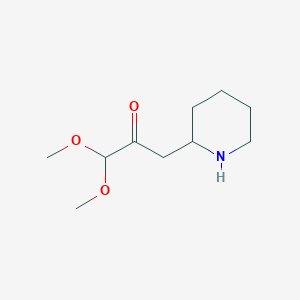
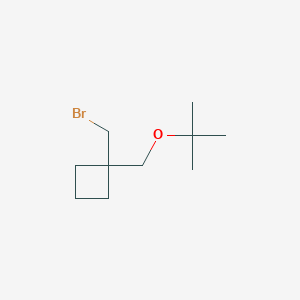
![6-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13647751.png)
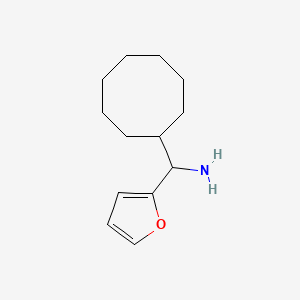

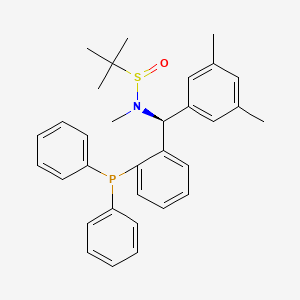
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-15-yl] (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylate](/img/structure/B13647783.png)


